N-Phenacyl ethyl urethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenacyl ethyl urethane is an organic compound that belongs to the class of urethanes Urethanes are esters of carbamic acid and are widely used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenacyl ethyl urethane typically involves the reaction of phenacyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-Phenacyl ethyl urethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly employed.
Major Products Formed
Oxidation: Formation of phenacyl derivatives.
Reduction: Formation of ethyl urethane derivatives.
Substitution: Formation of various substituted urethanes.
Scientific Research Applications
N-Phenacyl ethyl urethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Phenacyl ethyl urethane involves its interaction with nucleophiles and electrophiles. The phenacyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of various derivatives and products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- N-Phenacyl methyl urethane
- N-Phenacyl propyl urethane
- N-Phenacyl butyl urethane
Uniqueness
N-Phenacyl ethyl urethane is unique due to its specific phenacyl and ethyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
63982-23-0 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl N-(3-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-9-8-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16) |
InChI Key |
PMTWRLWULCXDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.